molecular formula C12H12BrNO2S B3165335 4-bromo-N,N-dimethylnaphthalene-1-sulfonamide CAS No. 898645-97-1

4-bromo-N,N-dimethylnaphthalene-1-sulfonamide

Cat. No.: B3165335
CAS No.: 898645-97-1
M. Wt: 314.2 g/mol
InChI Key: LKGUVNGTSCWXTF-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethylnaphthalene-1-sulfonamide is a chemical compound with the molecular formula C12H12BrNO2S and a molecular weight of 314.2 g/mol. This compound is characterized by the presence of a bromine atom, two methyl groups, and a sulfonamide group attached to a naphthalene ring structure. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N,N-dimethylnaphthalene-1-sulfonamide typically involves the bromination of N,N-dimethylnaphthalene-1-sulfonamide. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled temperature and pressure to ensure selective bromination at the 4-position of the naphthalene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors and automated monitoring systems ensures consistent product quality and yield. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N,N-dimethylnaphthalene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound, leading to the formation of corresponding oxidized products.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound to its corresponding reduced forms.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3) or ammonia (NH3) to replace the bromine atom with other functional groups.

Major Products Formed:

  • Oxidation Products: Formation of carboxylic acids or ketones depending on the extent of oxidation.

  • Reduction Products: Formation of corresponding reduced naphthalene derivatives.

  • Substitution Products: Formation of various substituted naphthalene derivatives based on the nucleophile used.

Scientific Research Applications

4-Bromo-N,N-dimethylnaphthalene-1-sulfonamide is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and processes, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Bromo-N,N-dimethylnaphthalene-1-sulfonamide is similar to other naphthalene derivatives, such as 4-bromonaphthalene and N,N-dimethylnaphthalene-1-sulfonic acid. its unique combination of functional groups and structural features distinguishes it from these compounds. The presence of the sulfonamide group and the bromine atom at specific positions on the naphthalene ring contribute to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • 4-Bromonaphthalene

  • N,N-Dimethylnaphthalene-1-sulfonic acid

  • 1-Bromo-N,N-dimethylnaphthalene-4-sulfonamide

Properties

IUPAC Name

4-bromo-N,N-dimethylnaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2S/c1-14(2)17(15,16)12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGUVNGTSCWXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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